molecular formula C22H23N5O2 B2551443 N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 2034532-62-0

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2551443
CAS No.: 2034532-62-0
M. Wt: 389.459
InChI Key: LLRTWQDBEHGCGN-UHFFFAOYSA-N
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Description

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is an organic compound with a complex structure, belonging to the pyrazole family. This class of compounds is often characterized by diverse biological activities and potential therapeutic applications. This particular compound has garnered attention in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide generally involves a multi-step process, starting from readily available precursors. Key steps include the formation of the pyrazole ring, functionalization of the pyridine moiety, and coupling of the two segments under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound typically involves optimization of reaction conditions to ensure high yield and purity. Large-scale synthesis may require advanced techniques such as continuous flow reactors and automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various reactions, including:

  • Oxidation: The oxidation of the pyridine ring can lead to the formation of N-oxides.

  • Reduction: Reduction reactions can modify the ketone group on the pyrazole ring.

  • Substitution: Substituent groups on the phenyl ring can be altered through nucleophilic or electrophilic substitution.

Common Reagents and Conditions

Reactions commonly utilize reagents like sodium borohydride (for reduction) or hydrogen peroxide (for oxidation). Conditions often involve specific pH levels, temperatures, and solvent systems to achieve the desired transformations.

Major Products

Major products from these reactions include various derivatives with modified functional groups, which can be further analyzed for biological activity or other properties.

Scientific Research Applications

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has a wide range of applications:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Acts as an enzyme inhibitor, influencing biochemical pathways.

  • Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

  • Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets, such as enzymes or receptors, altering their activity. The exact mechanism involves binding to active sites or inducing conformational changes that impact biological pathways. This can lead to modulation of cellular processes, influencing health and disease states.

Comparison with Similar Compounds

Compared to other pyrazole derivatives, N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide stands out due to its specific structural features and unique activity profile.

Similar Compounds

  • N-phenyl-1H-pyrazole-4-carboxamide: Similar backbone but different substituents leading to varied biological activity.

  • 1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl derivatives: Structural similarities in the pyrrolo[2,3-c]pyridine segment, influencing similar molecular interactions.

There you go—a comprehensive guide to this intriguing compound. What else tickles your brain today?

Properties

IUPAC Name

N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-5-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-3-25-12-9-17-10-13-26(22(29)20(17)25)14-11-23-21(28)19-15-24-27(16(19)2)18-7-5-4-6-8-18/h4-10,12-13,15H,3,11,14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRTWQDBEHGCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=C(N(N=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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